

Comparative Guide: Structure-Activity Relationship (SAR) of C8-Substituted Quinazolinones

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Compound of Interest

Compound Name:	2-amino-8-bromoquinazolin-4(3H)-one
CAS No.:	1258630-85-1
Cat. No.:	B3094468

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Executive Summary

The quinazolinone scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous FDA-approved kinase inhibitors.[1] While substitutions at the C6 and C7 positions are well-established (e.g., Gefitinib, Erlotinib), the C8 position represents a distinct vector for optimization. This guide analyzes the Structure-Activity Relationship (SAR) of C8-substituted quinazolinones, contrasting their critical role in PI3K inhibition against their often deleterious effect in EGFR inhibition.

The Quinazolinone Scaffold: Strategic Positioning

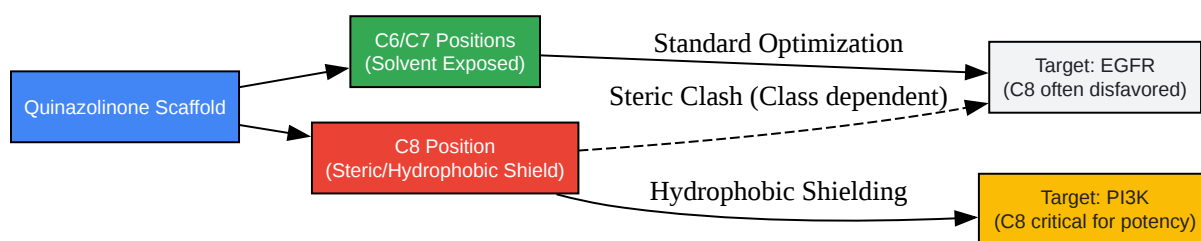
The biological activity of quinazolin-4(3H)-ones is dictated by the electronic and steric environment of the benzene ring (positions 5–8).

- **C6/C7 Positions:** Historically the primary sites for solubilizing groups (e.g., morpholine, piperazine) in EGFR inhibitors. These positions typically point towards the solvent front in the

ATP-binding pocket.

- C8 Position: A "high-risk, high-reward" site. Substitutions here can induce significant steric clashes in tight pockets (like EGFR) but offer unique binding opportunities in others (like PI3K), where they can shield hydrophobic regions or engage specific residues like Trp812.

Visualizing the Scaffold & Logic



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Figure 1: Strategic SAR logic for Quinazolinone substitutions. C8 substitution is a divergent path often specific to PI3K selectivity.

Case Study A: PI3K Inhibitors (The C8 Success Story)

The development of Copanlisib (BAY 80-6946) provides the definitive proof-of-concept for C8 substitution. In the 2,3-dihydroimidazo[1,2-c]quinazoline class, the C8 position is not merely tolerant of substitution but essential for optimal potency and pharmacokinetic properties.

Mechanistic Insight

- The Challenge: The core heterocycle is highly hydrophobic.
- The C8 Solution: Introducing a 3-(morpholin-4-yl)propoxy group at C8 serves a dual purpose:
 - Solubility: The basic amine improves aqueous solubility.
 - Binding Mode: The morpholine ring folds back to lie over Trp812 in the PI3K binding pocket. This creates a "hydrophilic shield" for the hydrophobic core, stabilizing the drug-enzyme complex.

Comparative SAR Data (PI3K

/ PI3K

Compound Variant	C7 Substituent	C8 Substituent	Activity (IC50)	SAR Conclusion
Analogue 32a	-OMe	-OMe	Potent	Baseline activity.
Analogue 40	-H	-OMe	Decreased	C7 is required for positioning.
Analogue 41	-OMe	-H	Significantly Decreased	Loss of C8 interaction is detrimental.
Copanlisib	-OMe	3-(morpholin-4-yl)propoxy	Optimal (0.5 nM)	Bulky, basic C8 group maximizes potency.

“

Key Takeaway: Unlike many kinase inhibitors where "less is more" at steric hotspots, PI3K inhibition in this scaffold requires C8 substitution to satisfy the Trp812 interaction [1].

Case Study B: EGFR Inhibitors (The C8 Contrast)

In contrast to PI3K, the SAR of 4-anilinoquinazolines (the class containing Gefitinib and Erlotinib) generally disfavors C8 substitution.

- **Steric Clash:** The ATP-binding pocket of EGFR is tight around the C8 region of the quinazoline core. Large substituents here often prevent the flat aromatic system from sitting deep enough in the pocket to form the critical hydrogen bond with Met793 (hinge region).

- **Electronic Effects:** While electron-donating groups (EDGs) at C6/C7 increase the basicity of N1 (enhancing H-bond acceptance), C8 substitutions can twist the ring system or electronically perturb the core in a way that reduces affinity.
- **Exception:** Some non-classical 2-phenyl-4(3H)-quinazolinones show activity with C8-halogens (Cl, Br), but these often act via different binding modes or target bacterial/fungal proteins rather than human EGFR kinase [2].

Experimental Protocols

Protocol A: Synthesis of C8-Substituted Precursors (The Copanlisib Route)

Context: Introducing complex C8 substituents is difficult on the formed ring. The most robust method is to build the substituent into the anthranilic acid/benzonitrile precursor.

Objective: Synthesis of 2-amino-3-methoxy-4-(3-morpholin-4-ylpropoxy)benzonitrile (Key Intermediate).

- **Starting Material:** Begin with Vanillin Acetate.[2]
- **Nitration:** Treat with fuming nitric acid to install the nitro group ortho to the phenol (precursor to the amino group).
- **Alkylation (The Critical C8 Step):**
 - Hydrolyze the acetate to the free phenol.
 - React with N-(3-chloropropyl)morpholine using a base (e.g.,

or

) in DMF at 60°C.
 - **Note:** This installs the C8 side chain before ring closure, avoiding steric issues later.
- **Reduction:** Reduce the nitro group (H₂, Pd/C) to the aniline.

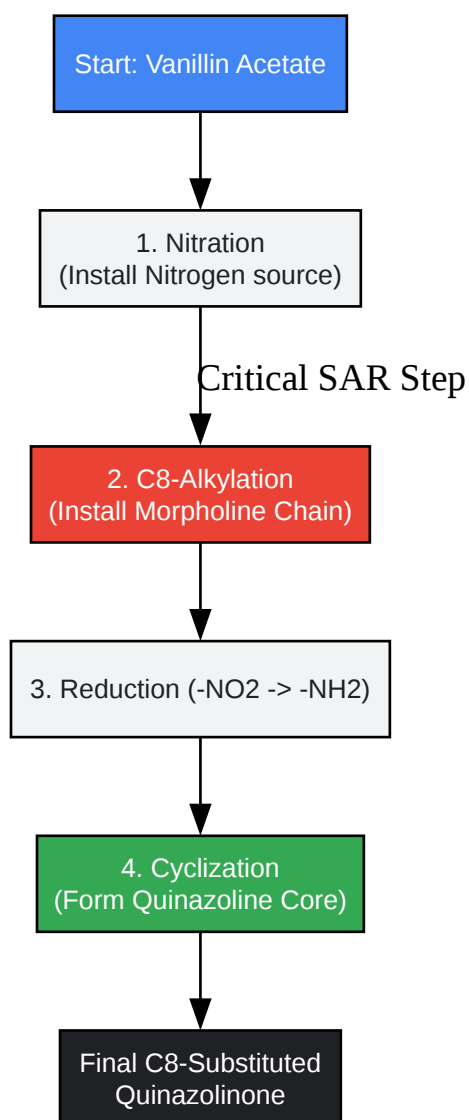
- Cyclization: React the resulting anthranilonitrile derivative with ethylenediamine followed by BrCN to close the imidazoquinazoline ring.

Protocol B: General Niementowski Synthesis (C8-H/Halogen)

Context: For simpler C8 analogs (e.g., 8-Methyl, 8-Chloro).

- Reagents: 3-Substituted Anthranilic Acid (1.0 eq), Formamide (5.0 eq).
- Procedure:
 - Mix reagents in a round-bottom flask.
 - Heat to 150–160°C (sand bath recommended) for 6–8 hours.
 - Checkpoint: The reaction generates water; open vessel or distillation setup drives equilibrium forward.
- Work-up:
 - Cool to room temperature. The product usually precipitates.
 - Filter and wash with cold water.[\[3\]](#)[\[4\]](#)
 - Recrystallization: Ethanol is the standard solvent for purification.[\[5\]](#)

Workflow Visualization



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Figure 2: Synthetic route for complex C8-substituted quinazolinones (Copanlisib strategy), prioritizing early-stage installation of the C8 moiety.

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